4-Iodo-2-methyl-2,7-naphthyridin-1(2h)-one
CAS No.:
Cat. No.: VC15796481
Molecular Formula: C9H7IN2O
Molecular Weight: 286.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7IN2O |
---|---|
Molecular Weight | 286.07 g/mol |
IUPAC Name | 4-iodo-2-methyl-2,7-naphthyridin-1-one |
Standard InChI | InChI=1S/C9H7IN2O/c1-12-5-8(10)6-2-3-11-4-7(6)9(12)13/h2-5H,1H3 |
Standard InChI Key | ZKVBPJKARBDTMD-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C2=C(C1=O)C=NC=C2)I |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituent Analysis
4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one belongs to the 2,7-naphthyridinone class, a bicyclic system comprising two fused pyridine rings. The iodine atom at position 4 and the methyl group at position 2 introduce steric and electronic modifications that influence reactivity and intermolecular interactions . The molecular formula is inferred as C₉H₇IN₂O, with a molecular weight of 286.07 g/mol, derived from the unsubstituted 2,7-naphthyridinone backbone (C₈H₆N₂O) augmented by iodine (126.90 g/mol) and a methyl group (15.03 g/mol) .
Table 1: Comparative Analysis of Naphthyridinone Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
4-Iodo-2,7-naphthyridin-1(2H)-one | C₈H₅IN₂O | 272.04 | Iodine (C4) |
4-Bromo-2-methyl-2,7-naphthyridin-1(2H)-one | C₉H₇BrN₂O | 259.08 | Bromine (C4), Methyl (C2) |
2-Methyl-2,6-naphthyridin-1(2H)-one | C₉H₈N₂O | 160.17 | Methyl (C2) |
The iodine atom enhances electrophilicity at position 4, making it a candidate for further functionalization via cross-coupling reactions . The methyl group at position 2 likely stabilizes the lactam ring through steric hindrance, reducing susceptibility to hydrolysis.
Synthetic Methodologies
Retrosynthetic Considerations
Synthesis of 4-iodo-2-methyl-2,7-naphthyridin-1(2H)-one may involve:
-
Lactam Formation: Cyclization of a substituted pyridine precursor to form the naphthyridinone core.
-
Halogenation: Introduction of iodine via electrophilic aromatic substitution or metal-mediated coupling.
-
Methylation: Quaternization of the nitrogen at position 2 using methylating agents like methyl iodide.
A plausible route could begin with 2-methyl-2,7-naphthyridin-1(2H)-one, followed by iodination at position 4 using iodine monochloride (ICl) in the presence of a Lewis acid catalyst .
Challenges in Synthesis
-
Regioselectivity: Ensuring iodination occurs exclusively at position 4 requires careful control of reaction conditions .
-
Lactam Stability: The methyl group may alter the ring’s electronic environment, necessitating mild conditions to prevent decomposition.
Physicochemical Properties
Solubility and Lipophilicity
The iodine substituent increases molecular weight and lipophilicity, potentially reducing aqueous solubility. Calculated LogP values for similar iodinated naphthyridinones range from 1.5 to 2.0, suggesting moderate membrane permeability . The methyl group may marginally enhance solubility in organic solvents.
Spectroscopic Characteristics
-
UV-Vis: Absorption maxima near 270–290 nm, typical for conjugated naphthyridinones .
-
NMR: Expected signals include a singlet for the methyl group (δ 2.5–3.0 ppm) and deshielded protons adjacent to the iodine atom .
Biomedical Applications and Research Findings
Table 2: Bioactivity of Selected Naphthyridinones
Compound | Target | EC₅₀ (nM) | Selectivity Index |
---|---|---|---|
Torin1 | mTOR | 2 | 1000× vs. PI3K |
4-Bromo-2-methyl derivative | MET/AXL | ~50 | 10× vs. other kinases |
Antimicrobial and Antiviral Activity
Halogenated naphthyridinones exhibit broad-spectrum bioactivity. The bromo analog in shows antibiotic and antiviral properties, implying that the iodine variant could be explored for similar applications. The methyl group may improve metabolic stability, extending half-life in vivo.
Future Directions and Challenges
Target Optimization
-
Structure-Activity Relationships (SAR): Systematic modification of the iodine and methyl groups to optimize potency and selectivity.
-
Prodrug Development: Addressing solubility limitations through phosphate or ester prodrug formulations.
Synthetic Scalability
Developing cost-effective iodination methods and ensuring reproducibility at scale remain critical hurdles. Flow chemistry and catalytic iodination strategies could be explored .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume